molecular formula C18H13ClN2O4 B12023871 1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid CAS No. 618383-02-1

1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid

Cat. No.: B12023871
CAS No.: 618383-02-1
M. Wt: 356.8 g/mol
InChI Key: CYBGMRJXLVYSKR-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the 4-chlorophenyl group: This step usually involves a nucleophilic substitution reaction where a chlorinated aromatic compound reacts with the pyrazole intermediate.

    Attachment of the dihydrobenzo[B][1,4]dioxin moiety: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where the dihydrobenzo[B][1,4]dioxin derivative is coupled with the pyrazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes involved in disease processes.

    Receptor binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.

    Signal transduction pathways: The compound may affect various signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid can be compared with other pyrazole derivatives, such as:

  • 1-Phenyl-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid
  • 1-(4-Methylphenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid

These compounds share similar structures but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of the 4-chlorophenyl and dihydrobenzo[B][1,4]dioxin moieties in this compound may confer distinct properties and applications.

Properties

CAS No.

618383-02-1

Molecular Formula

C18H13ClN2O4

Molecular Weight

356.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C18H13ClN2O4/c19-12-2-4-13(5-3-12)21-15(18(22)23)10-14(20-21)11-1-6-16-17(9-11)25-8-7-24-16/h1-6,9-10H,7-8H2,(H,22,23)

InChI Key

CYBGMRJXLVYSKR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN(C(=C3)C(=O)O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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